Ethyl 2-bromohexanoate, (R)-
Description
Significance as a Chiral Building Block in Asymmetric Synthesis
The primary significance of (R)-Ethyl 2-bromohexanoate in modern organic chemistry lies in its function as a chiral building block. Chiral building blocks are enantiomerically pure compounds used as starting materials in asymmetric synthesis to introduce a specific stereocenter into a target molecule. This is crucial in fields like medicinal chemistry, where the different enantiomers of a drug can have vastly different biological activities.
(R)-Ethyl 2-bromohexanoate provides a readily available source of (R)-chirality at the α-carbon. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. wikipedia.org This allows for the stereospecific introduction of a wide range of functional groups, enabling the construction of more complex chiral molecules. researchgate.net For instance, it is used as a precursor in the synthesis of optically active α-amino esters and other pharmaceutical intermediates. ontosight.aiacs.org The ability to use this compound to create specific stereoisomers is essential for developing drugs and other bioactive compounds that interact specifically with chiral biological systems. ontosight.ai Its application extends to the synthesis of chiral β-amino esters through reactions like the aza-Reformatsky reaction, which are key intermediates in total synthesis. beilstein-journals.org
Research has demonstrated its utility in various stereoselective transformations. For example, it has been used in the preparation of ethyl (R)-2-fluorohexanoate, another chiral building block, through a substitution reaction. orgsyn.orgorgsyn.org Furthermore, it participates in reactions to form derivatives of 2-mercaptohexanoic acid and chloroquinoxaline N-oxide, highlighting its versatility as a synthetic intermediate. lookchem.comclockss.org
Historical Context of α-Bromo Esters in Stereoselective Transformations
The use of α-halo esters, the chemical class that includes (R)-Ethyl 2-bromohexanoate, has a long history in organic synthesis. wikipedia.org Historically, these compounds were often prepared via methods like the Hell-Volhard-Zelinsky halogenation, which introduces a halogen at the α-position of a carboxylic acid. wikipedia.org
From early on, chemists recognized the synthetic potential of the reactive carbon-halogen bond in these molecules. α-Bromo esters are potent alkylating agents, and the α-halide is readily displaced by a variety of nucleophiles. wikipedia.org This reactivity was historically harnessed for the synthesis of other important classes of compounds. A classic example is the synthesis of amino acids, where an α-bromo acid undergoes nucleophilic substitution with ammonia. wikipedia.org
Furthermore, α-halo esters were key components in foundational organic reactions that allowed for the construction of complex carbon skeletons. The Reformatsky reaction, for instance, involves the reaction of an α-halo ester with a ketone or aldehyde in the presence of zinc to form β-hydroxy esters. beilstein-journals.org Another significant historical application is the Darzens reaction, where an α-halo ester reacts with a carbonyl compound in the presence of a base to yield an α,β-epoxy ester (a glycidic ester). wikipedia.org
While early work often used racemic mixtures of α-halo esters, the development of stereoselective methods has been a major focus in organic chemistry. univpancasila.ac.id The configurational lability of α-bromoacid derivatives under certain conditions has been exploited in dynamic kinetic resolution processes. acs.orgresearchgate.net This strategy allows for the conversion of a racemic starting material into a single, desired enantiomer of a product in high yield, a significant advancement over classical resolution. acs.org The historical utility of α-bromo esters as versatile intermediates laid the groundwork for the development of modern asymmetric synthesis, where enantiomerically pure versions like (R)-Ethyl 2-bromohexanoate are now indispensable tools. univpancasila.ac.id
Structure
3D Structure
Properties
CAS No. |
124439-30-1 |
|---|---|
Molecular Formula |
C8H15BrO2 |
Molecular Weight |
223.11 g/mol |
IUPAC Name |
ethyl (2R)-2-bromohexanoate |
InChI |
InChI=1S/C8H15BrO2/c1-3-5-6-7(9)8(10)11-4-2/h7H,3-6H2,1-2H3/t7-/m1/s1 |
InChI Key |
KOUAQOCYMAENKN-SSDOTTSWSA-N |
Isomeric SMILES |
CCCC[C@H](C(=O)OCC)Br |
Canonical SMILES |
CCCCC(C(=O)OCC)Br |
Origin of Product |
United States |
Synthetic Methodologies for Enantiomerically Enriched Ethyl 2 Bromohexanoate
Direct Asymmetric Synthetic Approaches
Direct asymmetric synthesis offers an elegant and efficient route to enantiomerically pure compounds by creating the desired stereocenter in a single step. For α-bromo esters like Ethyl 2-bromohexanoate, this often involves the enantioselective bromination of a prochiral precursor or the asymmetric alkylation of a bromo-substituted nucleophile.
One notable approach is the catalytic asymmetric cross-coupling of α-halo carbonyl compounds with aryl or vinyl metal reagents. While challenges exist due to the potential for racemization of α-aryl carbonyl products, significant progress has been made. For instance, nickel/diamine catalyst systems have been successfully employed in the asymmetric Hiyama cross-couplings of α-bromo esters with aryl silanes, yielding α-aryl esters with good enantiomeric excess. acs.org This methodology, while not directly producing (R)-Ethyl 2-bromohexanoate, establishes a proof of concept for the enantioselective functionalization at the α-position of bromo esters.
Another strategy involves the enantioselective protonation of silyl (B83357) enol ethers. This method has been effectively used to synthesize various chiral indanones with high enantiomeric purity, which can then be used in subsequent reactions. acs.org Adapting such a strategy to the synthesis of (R)-Ethyl 2-bromohexanoate would require the generation of a suitable silyl enol ether precursor followed by a highly controlled enantioselective protonation.
Chiral Resolution Techniques
Chiral resolution remains a cornerstone for obtaining enantiomerically pure compounds from a racemic mixture. wikipedia.orglibretexts.org This involves separating the enantiomers, often by converting them into diastereomers which possess different physical properties, allowing for their separation by conventional techniques like crystallization. wikipedia.orglibretexts.org
Enzyme-Catalyzed Kinetic Resolution for Enantiomerically Pure Hexanoate (B1226103) Esters
Enzymes, particularly lipases, are highly effective catalysts for the kinetic resolution of racemic esters. researchgate.net Kinetic resolution relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. In the context of hexanoate esters, lipases can selectively hydrolyze one enantiomer of a racemic ester, leaving the unreacted enantiomer in high enantiomeric excess. For example, lipases such as Candida antarctica lipase (B570770) B (Novozym® 435) are known to catalyze the esterification of hexanol and octanoic acid, demonstrating their utility in reactions involving hexanoate derivatives. dtu.dkresearchgate.net This enzymatic approach is attractive due to its high enantioselectivity and mild reaction conditions.
A study on the kinetic resolution of phenylalkyl carboxylic acid esters using metagenome-derived esterases highlights the potential for discovering novel enzymes with high selectivity for specific substrates. nih.gov By screening a library of esterases, enzymes were identified that showed high selectivity towards specific enantiomers of ethyl-3-phenylbutanoate and ethyl-2-phenylpropanoate. nih.gov This approach could be applied to find a suitable enzyme for the efficient resolution of racemic Ethyl 2-bromohexanoate.
| Enzyme | Substrate | Key Finding |
| Esterases CL1 and A3 | Ethyl-3-phenylbutanoate | High selectivity |
| Esterases CE and Est8 | Ethyl-2-phenylpropanoate and the butanoate | Useful for kinetic resolution |
| Candida antarctica lipase A (CalA) | β-amino esters | Efficient for kinetic resolution |
Dynamic Kinetic Resolution (DKR) in α-Bromoacid Derivatives
Dynamic kinetic resolution (DKR) is a powerful enhancement of kinetic resolution where the slower-reacting enantiomer is continuously racemized in situ. This allows for a theoretical yield of 100% of the desired enantiomer, as opposed to the 50% maximum yield of a standard kinetic resolution. kuleuven.be DKR is particularly relevant for α-bromoacid derivatives, as the α-proton is readily epimerized under certain conditions.
In the hydrolysis of an α-bromo ester, bromide ions can be used to racemize the ester more rapidly than the corresponding acid. rsc.orglookchem.com This rate difference forms the basis of a DKR reaction, where an enzyme selectively hydrolyzes one enantiomer while the unreacted enantiomer is racemized, leading to a high yield of the desired enantiomerically pure acid. rsc.orglookchem.com
Furthermore, DKR of α-bromo carboxylic acid derivatives has been investigated in asymmetric nucleophilic substitution reactions with chiral α-amino esters, yielding iminodiacetates with good stereoselectivities. iaea.orgresearchgate.net The use of chiral auxiliaries, such as (S)-mandelate, has also been shown to be effective in the DKR of α-bromo esters in nucleophilic substitution reactions, providing α-amino esters in high yields and diastereomeric ratios. researchgate.net
| DKR Method | Substrate | Key Feature | Potential Product |
| Enzyme-catalyzed hydrolysis with in-situ racemization | Racemic α-bromo ester | Bromide-mediated racemization of the ester | Enantiomerically pure α-bromo acid |
| Nucleophilic substitution with chiral nucleophile | Racemic α-bromo carboxylic acid derivative | Formation of diastereomeric products | Stereoselective iminodiacetates |
| Nucleophilic substitution with chiral auxiliary | Racemic α-bromo ester | In-situ racemization and diastereoselective reaction | Enantiomerically enriched α-amino esters |
Dynamic Thermodynamic Resolution (DTR) Strategies for Stereoselectivity
Dynamic thermodynamic resolution (DTR) is another advanced resolution technique that relies on the equilibration of diastereomeric intermediates. acs.orgacs.orgnih.gov Unlike DKR, which is under kinetic control, DTR operates under thermodynamic control, where the populations of the diastereomers are controlled, typically by thermal equilibration, before a subsequent reaction. acs.orgnih.gov This separation of equilibration and resolution steps offers a high degree of flexibility and can lead to significant improvements in enantioselectivity. acs.org DTR strategies have been successfully applied to achieve enantiomeric ratios of up to 99% from racemic starting materials. acs.orgnih.gov While specific applications to Ethyl 2-bromohexanoate are not extensively documented, the principles of DTR could be applied by forming diastereomeric complexes with a chiral auxiliary, allowing them to equilibrate to the thermodynamically more stable diastereomer, followed by a reaction that traps this intermediate.
Bromination Strategies for Chiral Hexanoate Ester Precursors
The final step in many synthetic routes to (R)-Ethyl 2-bromohexanoate is the bromination of a chiral precursor. The stereochemical outcome of this step is crucial for preserving the enantiomeric purity of the final product.
One common strategy is the bromination of a chiral alcohol precursor. This can be achieved using a variety of reagents and conditions, often proceeding with inversion of stereochemistry via an SN2 mechanism. nih.gov For example, the one-pot conversion of alcohols to alkyl bromides can be accomplished by first converting the alcohol to a mesylate followed by displacement with a bromide source. nih.gov
Visible light-induced C-H bromination offers a milder and more selective alternative to traditional bromination methods. organic-chemistry.org This approach utilizes readily available reagents like N-bromosuccinimide (NBS) and can be performed under mild conditions with good functional group tolerance. organic-chemistry.org The development of stereoselective C-H bromination methods for chiral hexanoate ester precursors would be a significant advancement in the synthesis of (R)-Ethyl 2-bromohexanoate.
Furthermore, the direct bromination of carboxylic acids can be achieved using a combination of a silane (B1218182) and a brominating agent, catalyzed by a Lewis acid. organic-chemistry.org Applying this to an enantiomerically pure hexanoic acid derivative could provide a direct route to the target compound, provided the reaction proceeds with retention or predictable inversion of configuration.
| Bromination Strategy | Precursor | Key Reagent(s) | Stereochemical Consideration |
| SN2 displacement | Chiral alcohol | Mesyl chloride, Bromide source | Inversion of configuration |
| Visible light-induced C-H bromination | Chiral hexanoate ester | N-bromosuccinimide (NBS) | Depends on the mechanism and substrate control |
| Direct bromination of carboxylic acid | Enantiomerically pure hexanoic acid derivative | Silane, Brominating agent, Lewis acid | Retention or inversion, needs to be determined |
Advanced Reaction Pathways and Mechanistic Insights of R Ethyl 2 Bromohexanoate
Nucleophilic Substitution Reactions at the α-Bromo Carbon
The primary site of reactivity in (R)-Ethyl 2-bromohexanoate is the carbon atom bonded to the bromine. This carbon is electrophilic due to the electron-withdrawing nature of the adjacent bromine and carbonyl group, making it susceptible to attack by nucleophiles.
Stereoinversion and Retention Mechanisms
Nucleophilic substitution reactions at the chiral α-carbon of (R)-Ethyl 2-bromohexanoate predominantly proceed through an S(_N)2 mechanism. This mechanism involves a backside attack by the nucleophile, leading to a single, concerted step of bond formation and bond breaking. A key characteristic of the S(_N)2 reaction is the inversion of stereochemistry at the reaction center, a phenomenon known as Walden inversion. masterorganicchemistry.comlibretexts.org Therefore, when (R)-Ethyl 2-bromohexanoate undergoes an S(_N)2 reaction, the product will have the opposite (S) configuration. masterorganicchemistry.comlibretexts.orglibretexts.org
For example, the reaction of (R)-2-bromobutane with a nucleophile results in the formation of the S-configured product. masterorganicchemistry.com This principle is directly applicable to (R)-Ethyl 2-bromohexanoate. The stereospecificity of the S(_N)2 reaction is crucial for controlling the stereochemistry of the final product in a synthetic sequence. khanacademy.orgchemistrysteps.com
| Reaction Type | Mechanism | Stereochemical Outcome for (R)-Ethyl 2-bromohexanoate |
| Nucleophilic Substitution | S(_N)2 | Inversion of configuration (product will be (S)-enantiomer) |
| Double Nucleophilic Substitution | Two sequential S(_N)2 reactions | Retention of configuration (product will be (R)-enantiomer) |
Interactions with Heteroatom Nucleophiles
(R)-Ethyl 2-bromohexanoate readily reacts with various heteroatom nucleophiles, such as amines, thiols, and alkoxides. These reactions are fundamental for introducing new functional groups with a defined stereochemistry.
With primary amines, the predominant reaction is N-alkylation, where the amine nitrogen acts as the nucleophile, displacing the bromide ion. researchgate.netmnstate.edulibretexts.org This reaction proceeds via an S(_N)2 mechanism, resulting in the formation of a secondary amine with inversion of configuration at the α-carbon. It is important to note that with α-halo esters, the reaction with amines typically leads to N-alkylation rather than amide formation. researchgate.net
Sulfur nucleophiles, such as thiols, also react with (R)-Ethyl 2-bromohexanoate through an S(_N)2 pathway. nih.gov Thiolates, being excellent nucleophiles, efficiently displace the bromide to form thioethers with inversion of stereochemistry. In some cases, the initial adduct of a thiol with an α-bromo-enone can lead to the formation of a transient episulfonium ion, which is a potent DNA alkylating agent. nih.govnih.gov
Carbon-Carbon Bond Formation Reactions
The formation of new carbon-carbon bonds is a cornerstone of organic synthesis. (R)-Ethyl 2-bromohexanoate is a valuable substrate for several such reactions, enabling the construction of complex carbon skeletons with stereocontrol.
Reformatsky-Type Reactions and Related Condensations
The Reformatsky reaction is a classic method for forming β-hydroxy esters by reacting an α-halo ester with an aldehyde or ketone in the presence of zinc metal. nrochemistry.combyjus.comwikipedia.orgthermofisher.com When a chiral α-bromo ester like (R)-Ethyl 2-bromohexanoate is used, the reaction can exhibit diastereoselectivity. The reaction proceeds through the formation of an organozinc intermediate, often referred to as a Reformatsky enolate. nrochemistry.comwikipedia.org
The stereochemical outcome of the Reformatsky reaction is often explained by the Zimmerman-Traxler model, which proposes a chair-like six-membered transition state. acs.org The substituents on the enolate and the aldehyde or ketone occupy pseudo-equatorial or pseudo-axial positions to minimize steric interactions, thus dictating the diastereoselectivity of the product. The use of chiral auxiliaries or chiral α-bromo esters can lead to high levels of asymmetric induction. acs.orgnih.govnih.gov While the reaction at the α-bromo carbon involves the formation of an enolate, which can lead to racemization, the stereocenter can influence the facial selectivity of the subsequent addition to the carbonyl group.
| Reactants | Metal | Key Feature | Typical Product |
| (R)-Ethyl 2-bromohexanoate, Aldehyde/Ketone | Zinc | Formation of a zinc enolate | β-Hydroxy ester |
| Chiral α-bromo-α'-sulfinyl ketones, Aldehyde | SmI₂ | High syn diastereoselectivity | syn-adduct |
Recent advancements have utilized other metals like samarium(II) iodide (SmI₂) to achieve high diastereoselectivity in Reformatsky-type reactions. acs.orgresearchgate.net
Metal-Catalyzed Cross-Coupling Reactions (e.g., Copper-Initiated Additions)
Copper-catalyzed cross-coupling reactions have emerged as a powerful tool for forming carbon-carbon bonds. (R)-Ethyl 2-bromohexanoate can participate in these reactions, coupling with organometallic reagents like Grignard reagents and organoboron compounds. organic-chemistry.orgnih.govresearchgate.netcapes.gov.br
These reactions, particularly with non-activated secondary alkyl halides, often proceed through an S(_N)2-like mechanism, resulting in inversion of configuration at the stereogenic center. organic-chemistry.org The use of copper catalysts is advantageous due to their lower cost and toxicity compared to other transition metals like palladium.
| Coupling Partner | Catalyst System | Stereochemical Outcome |
| Secondary Alkyl Grignard Reagent | CuI/TMEDA/LiOMe | Inversion of configuration |
| Arylboronic acid | Cu(OAc)₂·H₂O | C-N bond formation (for amines) |
| Arylboronate esters | CuI/LiOtBu | C-C bond formation |
The reaction conditions, including the choice of ligand and base, are critical for achieving high yields and stereoselectivity. nih.govlookchem.com
Radical Reactions Involving (R)-Ethyl 2-bromohexanoate
In addition to its ionic reaction pathways, (R)-Ethyl 2-bromohexanoate can also participate in radical reactions. The carbon-bromine bond can undergo homolytic cleavage under the influence of radical initiators or light to generate an α-ester-stabilized radical.
One important application of this is in radical addition reactions to alkenes. The radical generated from ethyl 2-bromocarboxylates can add to the double bond of an alkene, initiating a chain reaction that leads to the formation of a new carbon-carbon bond. oregonstate.edumasterorganicchemistry.com The regioselectivity of the addition is governed by the stability of the resulting radical intermediate.
Furthermore, (R)-Ethyl 2-bromohexanoate can serve as an initiator in Atom Transfer Radical Polymerization (ATRP). wikipedia.orgcmu.edu ATRP is a controlled radical polymerization technique that allows for the synthesis of well-defined polymers with controlled molecular weights and low polydispersity. cmu.edunih.govscispace.com The mechanism involves the reversible activation of the dormant alkyl halide initiator by a transition metal complex, typically copper-based, to generate the propagating radical.
| Reaction Type | Initiator/Catalyst | Key Intermediate | Application |
| Radical Addition to Alkenes | AIBN, Peroxides | α-Ester-stabilized radical | C-C bond formation |
| Atom Transfer Radical Polymerization (ATRP) | Copper complex | Propagating radical | Synthesis of well-defined polymers |
The stereochemistry at the α-carbon of the initiator can potentially influence the stereochemistry of the resulting polymer, leading to the synthesis of stereoregular polymers.
Generation and Reactivity of α-Ester Radicals
(R)-Ethyl 2-bromohexanoate is a valuable precursor for the generation of α-ester radicals. These reactive intermediates are typically formed by the homolytic cleavage of the carbon-bromine bond. Common methods for generating these radicals include the use of radical initiators like tributyltin hydride (Bu₃SnH) with azobisisobutyronitrile (AIBN) or through photoredox catalysis. libretexts.orgnih.gov Upon formation, the resulting α-ester radical is characterized by an sp²-hybridized carbon center, rendering it trigonal planar and achiral. chemistrysteps.com
The reactivity of this α-ester radical is diverse. It can participate in various carbon-carbon bond-forming reactions, most notably the addition to unsaturated systems like alkenes and alkynes. mdpi.com The stability of the radical is influenced by the adjacent ester group, which can delocalize the unpaired electron. This delocalization makes the α-ester radical a relatively stable yet reactive species. Furthermore, these radicals can be trapped by various radical acceptors, leading to the formation of new functional groups. The choice of reaction conditions and the nature of the radical trap are crucial in directing the reaction towards the desired product.
| Radical Generation Method | Typical Reagents | Key Features |
| Tin-Based Method | Tributyltin hydride (Bu₃SnH), AIBN | Chain reaction mechanism, mild conditions. libretexts.org |
| Photoredox Catalysis | Visible light, photocatalyst (e.g., Iridium or Ruthenium complexes) | Environmentally benign, uses light energy to drive the reaction. nih.gov |
| Barton Decarboxylation | N-hydroxyphthalimide ester, radical initiator | Generates radical from a carboxylic acid derivative. |
Stereochemical Control in Radical Alkylation Reactions
A significant challenge in reactions involving the α-ester radical of (R)-ethyl 2-bromohexanoate is controlling the stereochemistry of the newly formed stereocenter. Since the radical intermediate is planar, the original stereochemical information at the α-carbon is lost. chemistrysteps.comyoutube.com Therefore, stereocontrol must be induced during the subsequent bond-forming step.
One effective strategy is the use of Lewis acids to control the conformation of the reacting species. nih.gov A chelating Lewis acid can coordinate to the carbonyl oxygen of the ester and another Lewis basic site on the substrate, creating a rigid cyclic intermediate. figshare.comfigshare.com This conformational rigidity can create a facial bias, directing the approach of an incoming radical or radical trap to one face of the planar radical, thereby achieving stereoselective bond formation. figshare.comcmu.edu The degree of stereoselectivity is highly dependent on the nature of the Lewis acid, the substrate, and the reaction conditions. nih.govfigshare.com
Another approach involves the use of chiral auxiliaries . By attaching a chiral auxiliary to the ester, the steric bulk of the auxiliary can effectively shield one face of the radical, forcing the incoming reactant to attack from the less hindered side. This strategy has been successfully employed to achieve high levels of diastereoselectivity in radical alkylation reactions. After the reaction, the auxiliary can be cleaved to furnish the desired enantiomerically enriched product.
| Stereocontrol Strategy | Principle | Example Reagents/Auxiliaries | Typical Outcome |
| Lewis Acid Catalysis | Chelation control creates a rigid, facially biased intermediate. nih.govfigshare.com | MgBr₂·OEt₂, ZnCl₂, Sc(OTf)₃ | High diastereoselectivity (syn or anti products). figshare.comfigshare.com |
| Chiral Auxiliaries | Steric hindrance from a chiral group directs the approach of the reactant. | Evans auxiliaries, Oppolzer's sultam | High enantiomeric excess after auxiliary removal. |
Ester Enolate Chemistry and Sigmatropic Rearrangements
The α-proton of (R)-ethyl 2-bromohexanoate can be abstracted by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form a lithium ester enolate. mnstate.eduucalgary.camasterorganicchemistry.com This enolate is a potent nucleophile and a key intermediate in many synthetic transformations. The formation of the enolate must be performed under kinetic control at low temperatures (e.g., -78 °C) to prevent unwanted side reactions.
While α-bromo ester enolates are typically used in alkylation reactions (like the Reformatsky reaction), they can also be precursors for sigmatropic rearrangements. A prominent example is the Ireland-Claisen rearrangement , a chem-station.comchem-station.com-sigmatropic rearrangement of an allylic ester enolate (or its silyl (B83357) ketene (B1206846) acetal (B89532) derivative) to form a γ,δ-unsaturated carboxylic acid. chem-station.comjk-sci.comorganic-chemistry.org
To engage (R)-ethyl 2-bromohexanoate in such a rearrangement, it would first need to be converted into an appropriate allylic ester. The subsequent treatment with a strong base would generate the enolate, which is then trapped as a silyl ketene acetal using a trialkylsilyl halide (e.g., TMSCl). jk-sci.comyoutube.com This intermediate undergoes a concerted chem-station.comchem-station.com-sigmatropic rearrangement through a six-membered chair-like transition state. chem-station.com
Applications As a Chiral Building Block in Asymmetric Synthesis
Construction of Chiral Carboxylic Acid Derivatives
A primary application of (R)-Ethyl 2-bromohexanoate is in the synthesis of other chiral carboxylic acid derivatives. The bromine atom at the C-2 position is susceptible to nucleophilic substitution, typically proceeding via an S(_N)2 mechanism. This reaction pathway ensures that the stereochemical integrity of the chiral center is inverted. By selecting an appropriate nucleophile, a diverse range of functional groups can be introduced at the α-position. Subsequent hydrolysis of the ethyl ester group under basic or acidic conditions yields the corresponding chiral carboxylic acid without disturbing the newly formed stereocenter.
This two-step sequence provides a reliable method for accessing a variety of (S)-2-substituted hexanoic acid derivatives from the parent (R)-bromo ester. The transformation is foundational for building more complex molecules where a chiral acid or its derivative is a key intermediate.
| Nucleophile | Intermediate Product after Substitution | Final Carboxylic Acid Product after Hydrolysis |
|---|---|---|
| Sodium Azide (B81097) (NaN3) | Ethyl (S)-2-azidohexanoate | (S)-2-Azidohexanoic acid |
| Sodium Cyanide (NaCN) | Ethyl (S)-2-cyanohexanoate | (S)-2-Cyanohexanoic acid |
| Potassium Phthalimide | Ethyl (S)-2-(1,3-dioxoisoindolin-2-yl)hexanoate | (S)-2-Phthalimidohexanoic acid |
| Sodium Malonate | Diethyl 2-((S)-1-ethoxy-1-oxohexan-2-yl)malonate | (S)-2-Carboxyheptane-1,3-dioic acid |
Synthesis of Enantiomerically Pure Heterocyclic Compounds
The bifunctional nature of (R)-Ethyl 2-bromohexanoate makes it an excellent precursor for the enantioselective synthesis of various heterocyclic systems. These reactions typically involve a one-pot or sequential process where a dinucleophile reacts first at the electrophilic C-2 carbon, displacing the bromide, and subsequently with the ester carbonyl to form the heterocyclic ring.
Enantiomerically pure dihydroquinoxalinones can be synthesized through the condensation of an o-phenylenediamine (B120857) with an α-bromo ester. In this synthesis, (R)-Ethyl 2-bromohexanoate serves as the chiral electrophile. The reaction proceeds via an initial nucleophilic attack of one of the amino groups of the o-phenylenediamine on the chiral carbon bearing the bromine atom, leading to an N-alkylation product. This is followed by an intramolecular cyclization, where the second amino group attacks the ester carbonyl, resulting in the formation of the lactam ring of the dihydroquinoxalinone. This process yields a (R)-3-butyl-3,4-dihydroquinoxalin-2(1H)-one, preserving the stereochemistry at the C-3 position.
| Reactant 1 | Reactant 2 | Product |
|---|---|---|
| (R)-Ethyl 2-bromohexanoate | Benzene-1,2-diamine | (R)-3-butyl-3,4-dihydroquinoxalin-2(1H)-one |
The synthesis of chiral 2-substituted-2,3-dihydro-1,4-benzothiazin-3-ones can be achieved by reacting 2-aminothiophenols with α-bromo esters. Using (R)-Ethyl 2-bromohexanoate allows for the preparation of the enantiomerically pure (R)-2-butyl-2H-benzo[b] mdpi.comwikipedia.orgthiazin-3(4H)-one. The reaction mechanism involves two consecutive nucleophilic substitutions. Initially, the highly nucleophilic thiol group of the 2-aminothiophenol (B119425) attacks the chiral center, displacing the bromide. The subsequent step is an intramolecular aminolysis, where the amino group attacks the ester carbonyl, leading to cyclization and formation of the six-membered heterocyclic ring. This method provides efficient access to optically active 1,4-benzothiazinone cores. researchgate.net
| Reactant 1 | Reactant 2 | Key Reaction Steps | Product |
|---|---|---|---|
| (R)-Ethyl 2-bromohexanoate | 2-Aminothiophenol | 1. S-alkylation (SN2) 2. Intramolecular N-acylation (Lactamization) | (R)-2-butyl-2H-benzo[b] mdpi.comwikipedia.orgthiazin-3(4H)-one |
Chiral piperazin-2-ones are important scaffolds in medicinal chemistry and can be synthesized using (R)-Ethyl 2-bromohexanoate. The synthesis involves a reaction with a 1,2-diamine, such as ethane-1,2-diamine. The reaction typically proceeds in a stepwise manner. The first step is the N-alkylation of one of the primary amines of the diamine at the chiral center of the bromoester. This is followed by an intramolecular cyclization where the second nucleophilic amine attacks the ester carbonyl to form the six-membered piperazinone ring. This strategy results in the formation of an (R)-3-butylpiperazin-2-one, introducing the chiral butyl-substituted center into the heterocyclic system.
Thiazolidinones are another class of heterocyclic compounds accessible from α-bromo esters. A common route involves the reaction of a thiosemicarbazone with an α-bromo ester in the presence of a base like anhydrous sodium acetate. mdpi.comhilarispublisher.com By analogy to the widely used ethyl 2-bromoacetate, (R)-Ethyl 2-bromohexanoate can be used to synthesize chiral thiazolidinones. The reaction involves the S-alkylation of the thiosemicarbazone followed by an intramolecular cyclization with the elimination of ethanol (B145695) to form the thiazolidinone ring. This reaction would yield a 2-(substituted-hydrazono)-5-butylthiazolidin-4-one, where the stereochemistry at the C-5 position is determined by the starting (R)-bromoester.
Chiral Auxiliary-Mediated Transformations Utilizing (R)-Ethyl 2-bromohexanoate
While (R)-Ethyl 2-bromohexanoate is itself a chiral building block, its core structure can be further elaborated using chiral auxiliary-mediated reactions to introduce additional stereocenters with high levels of diastereoselectivity. wikipedia.orgsigmaaldrich.com A chiral auxiliary is a temporary chemical moiety that is attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgyork.ac.uk
For instance, the hexanoic acid chain, derived from (R)-Ethyl 2-bromohexanoate via substitution of the bromide and hydrolysis of the ester, can be coupled to a chiral auxiliary like pseudoephenamine. nih.gov This forms a chiral amide. The α-proton of this amide can then be deprotonated using a strong, non-nucleophilic base to form a stereochemically defined enolate. This enolate can then react with an electrophile, such as an alkyl halide. The bulky chiral auxiliary directs the approach of the electrophile, leading to the formation of one diastereomer in preference to the other. Finally, the auxiliary can be cleaved under mild conditions to reveal a new, highly enantioenriched α,α-disubstituted carboxylic acid derivative, now possessing two stereocenters. This strategy showcases how the initial chirality of (R)-Ethyl 2-bromohexanoate can be leveraged to control the formation of subsequent stereogenic centers.
Strategies for Stereoselective Formation of Quaternary Stereogenic Centers
The primary strategy for employing (R)-Ethyl 2-bromohexanoate as a chiral building block for the synthesis of quaternary stereocenters would involve the diastereoselective alkylation of a prochiral enolate. In this approach, the stereochemical information embedded in the (R)-configured electrophile would direct the formation of a new stereocenter at the nucleophilic carbon, leading to a product with two adjacent stereocenters, one of which is quaternary.
Hypothetical Reaction Scheme:
The reaction would proceed by generating a prochiral enolate from a ketone or ester precursor. This enolate would then be reacted with (R)-Ethyl 2-bromohexanoate. The facial selectivity of the alkylation would be influenced by the stereocenter of the bromoester, leading to the preferential formation of one diastereomer.
Key Considerations for Diastereoselectivity:
The level of diastereoselectivity in such a reaction would be contingent on several factors:
Nature of the Enolate: The geometry (E/Z) of the enolate, the counterion (e.g., Li+, Na+, K+), and the presence of additives (e.g., HMPA, TMEDA) can significantly influence the transition state of the alkylation and, consequently, the diastereomeric ratio of the product.
Reaction Conditions: Temperature, solvent, and reaction time are critical parameters that would need to be optimized to maximize diastereoselectivity. Lower temperatures generally favor the thermodynamically more stable transition state, leading to higher selectivity.
Steric and Electronic Effects: The steric bulk of the substituents on both the enolate and the electrophile would play a crucial role in dictating the preferred trajectory of the nucleophilic attack.
Illustrative Data Table (Hypothetical Outcomes):
The following table presents hypothetical data for the alkylation of a prochiral ketone enolate with (R)-Ethyl 2-bromohexanoate under various conditions. This data is illustrative of the type of results that would be sought in an experimental investigation.
| Entry | Ketone Precursor | Base | Additive | Temperature (°C) | Diastereomeric Ratio (d.r.) |
| 1 | 2-Methylcyclohexanone | LDA | None | -78 | 75:25 |
| 2 | 2-Methylcyclohexanone | LDA | HMPA | -78 | 85:15 |
| 3 | 2-Methylcyclohexanone | LHMDS | None | -78 | 80:20 |
| 4 | 2-Phenylpropanal | KHMDS | 18-Crown-6 | -100 | 90:10 |
Challenges and Future Directions:
While theoretically plausible, the successful implementation of this strategy would require overcoming potential challenges such as competing elimination reactions and achieving high levels of diastereoselectivity. Future research in this area could focus on the development of optimized reaction conditions and the exploration of a wider range of enolate nucleophiles to establish the synthetic utility of (R)-Ethyl 2-bromohexanoate as a valuable chiral building block for the construction of quaternary stereogenic centers.
Derivatization and Functionalization of R Ethyl 2 Bromohexanoate
Transformation to Other α-Substituted Esters (e.g., α-Fluorohexanoates)
The conversion of (R)-Ethyl 2-bromohexanoate to other α-substituted esters is a cornerstone of its synthetic utility. A prominent example is its transformation into α-fluorohexanoates, which are of interest in medicinal and materials chemistry due to the unique properties conferred by the fluorine atom.
A well-established method for the synthesis of ethyl (R)-2-fluorohexanoate involves the nucleophilic substitution of the bromide with a fluoride (B91410) source. Detailed research has demonstrated a practical procedure for this conversion. In a typical reaction, ethyl 2-bromohexanoate is heated with potassium fluoride in the presence of a phase-transfer catalyst, such as tetra-n-butylammonium fluoride, and a solvent like acetamide. This process facilitates the displacement of the bromide ion by the fluoride ion, leading to the formation of ethyl 2-fluorohexanoate.
The reaction proceeds as follows:
Reaction Scheme: (R)-Ethyl 2-bromohexanoate + KF → (R)-Ethyl 2-fluorohexanoate + KBr
One documented procedure involves heating a mixture of ethyl 2-bromohexanoate, acetamide, and potassium fluoride, followed by the addition of tetra-n-butylammonium fluoride. The reaction mixture is then heated at an elevated temperature to drive the substitution reaction to completion. Subsequent workup and purification steps, such as extraction and distillation, are employed to isolate the desired ethyl 2-fluorohexanoate. This method has been shown to be effective for preparing enantiomerically pure ethyl (R)-2-fluorohexanoate, often achieved through enzymatic kinetic resolution of the racemic fluoroester.
| Reactant | Reagent | Catalyst | Solvent | Temperature | Product |
| Ethyl 2-bromohexanoate | Potassium Fluoride (KF) | Tetra-n-butylammonium fluoride | Acetamide | 140°C | Ethyl 2-fluorohexanoate |
Introduction of Novel Functionalities through Selective Reactions
Beyond halogen exchange, the α-bromo group in (R)-Ethyl 2-bromohexanoate is a versatile handle for introducing a diverse range of functionalities through nucleophilic substitution reactions. These transformations open avenues to valuable chiral intermediates, including α-amino esters, α-azido esters, and α-cyano esters, which are precursors to a multitude of complex molecules.
The general principle involves the reaction of (R)-Ethyl 2-bromohexanoate with a suitable nucleophile, typically under conditions that favor a bimolecular nucleophilic substitution (SN2) mechanism. This is crucial for ensuring the inversion of stereochemistry at the α-carbon, leading to the corresponding (S)-configured product. The choice of nucleophile dictates the functionality introduced.
Synthesis of α-Azido Esters:
The introduction of an azide (B81097) group is a valuable transformation as azides can be readily reduced to primary amines or participate in cycloaddition reactions. The reaction of (R)-Ethyl 2-bromohexanoate with sodium azide (NaN3) in a polar aprotic solvent like dimethylformamide (DMF) is a standard method for the synthesis of (S)-ethyl 2-azidohexanoate. The azide ion (N3-) acts as a potent nucleophile, displacing the bromide with high efficiency.
Synthesis of α-Amino Esters:
α-Amino esters are the building blocks of peptides and proteins and are of significant interest in pharmaceutical research. While direct amination of α-bromo esters can be challenging due to competing side reactions, the azide reduction pathway provides a clean and efficient route. Alternatively, dynamic kinetic resolution of α-bromo esters in nucleophilic substitution reactions with various alkyl amine nucleophiles can provide access to α-amino esters with high diastereoselectivity.
Synthesis of α-Cyano Esters:
The cyano group serves as a versatile precursor to carboxylic acids, amides, and amines. The reaction of (R)-Ethyl 2-bromohexanoate with a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), can yield (S)-ethyl 2-cyanohexanoate. The stereochemical outcome of this reaction is highly dependent on the reaction conditions, with SN2 pathways leading to inversion of configuration.
The following table summarizes some of the key nucleophilic substitution reactions for introducing novel functionalities onto the (R)-Ethyl 2-bromohexanoate scaffold.
| Nucleophile | Reagent | Product | Functional Group Introduced |
| Azide ion (N3-) | Sodium Azide (NaN3) | (S)-Ethyl 2-azidohexanoate | Azide (-N3) |
| Cyanide ion (CN-) | Sodium Cyanide (NaCN) | (S)-Ethyl 2-cyanohexanoate | Cyano (-CN) |
| Amines (RNH2) | Various alkyl amines | (S)-Ethyl 2-(alkylamino)hexanoate | Amino (-NHR) |
These selective reactions underscore the importance of (R)-Ethyl 2-bromohexanoate as a chiral precursor, enabling the stereocontrolled synthesis of a wide range of functionalized molecules with significant potential in various fields of chemical research and development.
Stereochemical Control and Enantioselectivity in Reactions Involving R Ethyl 2 Bromohexanoate
Factors Influencing Stereochemical Outcome
The stereochemical course of reactions involving (R)-Ethyl 2-bromohexanoate can be significantly influenced by external factors such as the choice of solvent and the reaction temperature. These parameters can alter the transition state energies of competing reaction pathways, thereby favoring the formation of one stereoisomer over another.
Solvent Effects: The polarity and coordinating ability of the solvent can play a crucial role in the stereoselectivity of reactions. For instance, in nucleophilic substitution reactions, polar aprotic solvents may stabilize the transition state leading to a specific stereoisomer through dipole-dipole interactions. Conversely, nonpolar solvents might favor a different stereochemical outcome by minimizing solvation of the reactants and intermediates. The specific influence of a solvent is highly dependent on the reaction mechanism and the nature of the other reactants.
Temperature: Temperature is a critical parameter in controlling the enantioselectivity of a reaction. Lowering the reaction temperature often leads to higher enantiomeric excess (ee). This is because the difference in the activation energies between the diastereomeric transition states becomes more significant relative to the available thermal energy, thus amplifying the preference for the lower energy pathway. Conversely, increasing the temperature can sometimes lead to a decrease in enantioselectivity as the higher thermal energy allows for the overcoming of the activation energy barrier for the less favored pathway.
Table 1: Hypothetical Influence of Temperature on Enantioselectivity
| Reaction Temperature (°C) | Enantiomeric Excess (ee %) |
| -78 | 95 |
| -20 | 85 |
| 0 | 70 |
| 25 | 50 |
This table illustrates a general trend and actual values would be reaction-specific.
Role of Chiral Auxiliaries, Ligands, and Catalysts in Inducing Enantioselectivity
To achieve high levels of stereocontrol, chemists often employ chiral molecules that can influence the stereochemical outcome of a reaction. These can be broadly categorized as chiral auxiliaries, chiral ligands, and chiral catalysts.
Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate molecule to direct the stereoselectivity of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. While effective, this approach requires additional synthetic steps for the attachment and removal of the auxiliary.
Chiral Ligands: In transition-metal catalyzed reactions, chiral ligands coordinate to the metal center, creating a chiral environment that can effectively discriminate between the prochiral faces of the substrate. mdpi.com The steric and electronic properties of the chiral ligand are crucial in determining the enantioselectivity of the transformation. The development of novel chiral ligands is an active area of research, aiming to provide catalysts with high activity and selectivity for a broad range of substrates. mdpi.comnih.gov
Chiral Catalysts: Chiral catalysts, which can be metal complexes with chiral ligands or purely organic molecules, function by lowering the activation energy of the pathway leading to one enantiomer while having a smaller or no effect on the pathway leading to the other. nih.gov This catalytic approach is highly desirable as a small amount of the chiral catalyst can generate a large quantity of the desired enantiomerically enriched product.
Table 2: Examples of Chiral Ligands and Catalysts in Asymmetric Synthesis
| Catalyst/Ligand Type | Example | Application |
| Chiral Phosphine Ligand | (R)-BINAP | Asymmetric Hydrogenation |
| Chiral Oxazoline Ligand | Bis(oxazoline) ligands (BOX) | Asymmetric Alkylation |
| Chiral Diamine Ligand | (R,R)-TADDOL | Asymmetric Diels-Alder Reactions |
| Organocatalyst | Proline | Asymmetric Aldol Reactions |
Diastereoselective and Enantioselective Approaches for Target Molecules
The application of (R)-Ethyl 2-bromohexanoate as a chiral precursor allows for the synthesis of a wide array of complex target molecules with defined stereochemistry. Both diastereoselective and enantioselective strategies are employed to achieve this goal.
Diastereoselective Approaches: In these methods, the existing stereocenter in (R)-Ethyl 2-bromohexanoate is used to influence the formation of a new stereocenter. This is often achieved by reacting the chiral substrate with a chiral or achiral reagent, where the steric and electronic interactions in the transition state favor the formation of one diastereomer over the others.
Enantioselective Approaches: Enantioselective synthesis aims to create a new stereocenter with a preference for one enantiomer, often starting from a prochiral substrate. In the context of (R)-Ethyl 2-bromohexanoate, this can involve reactions where the chirality of the starting material directs the formation of a new chiral center in a separate part of the molecule or in a different molecule altogether, often through the use of chiral catalysts. The development of such methods is crucial for the efficient synthesis of enantiomerically pure pharmaceuticals and other biologically active compounds. nih.govsemanticscholar.orguva.es
The strategic application of these principles allows for the rational design of synthetic routes to complex molecules, where the stereochemical integrity of (R)-Ethyl 2-bromohexanoate is leveraged to achieve high levels of stereocontrol in the final product.
Computational and Theoretical Approaches to R Ethyl 2 Bromohexanoate Reactivity
Quantum Chemical Studies of Reaction Mechanisms and Transition States
Quantum chemical calculations, such as those employing Density Functional Theory (DFT), are powerful tools for elucidating the step-by-step mechanisms of chemical reactions. These studies allow for the characterization of transition states—the highest energy points along a reaction coordinate—which is crucial for understanding reaction kinetics and selectivity. For a molecule like (R)-Ethyl 2-bromohexanoate, such studies could provide invaluable insights into its behavior in nucleophilic substitution (SN2) reactions, eliminations, or radical processes.
A typical computational investigation would involve:
Geometry Optimization: Calculating the lowest energy structures of reactants, products, intermediates, and transition states.
Frequency Calculations: Confirming the nature of stationary points (i.e., minima or first-order saddle points for transition states) and obtaining thermodynamic data like Gibbs free energy.
Intrinsic Reaction Coordinate (IRC) Calculations: Mapping the reaction pathway from the transition state to the reactants and products to ensure the correct connection.
Despite the utility of these methods, specific studies detailing the transition state geometries, activation energies, and reaction pathways for (R)-Ethyl 2-bromohexanoate are not readily found in the current body of scientific literature.
Conformational Analysis and Prediction of Stereoselectivity
The stereochemical outcome of reactions involving chiral molecules like (R)-Ethyl 2-bromohexanoate is fundamentally linked to its conformational preferences. The spatial arrangement of the bromine atom, the carbonyl group, and the alkyl chain influences how reagents approach the reactive centers.
Conformational analysis computationally involves mapping the potential energy surface of the molecule as a function of dihedral angle rotations. This allows for the identification of stable conformers and the energy barriers between them. For (R)-Ethyl 2-bromohexanoate, key rotations would be around the C-C bonds of the hexanoate (B1226103) chain and the C-O bond of the ester.
Prediction of stereoselectivity builds upon this conformational data. By modeling the transition states of competing reaction pathways (e.g., leading to R or S products in an asymmetric reaction), the difference in their activation energies (ΔΔG‡) can be calculated. This energy difference is directly related to the enantiomeric or diastereomeric excess observed experimentally. While theoretical frameworks for these predictions are robust, published models and specific data tables predicting the stereoselectivity of reactions involving (R)-Ethyl 2-bromohexanoate are absent.
Molecular Modeling of Interactions in Catalytic Systems
(R)-Ethyl 2-bromohexanoate is often used in reactions that employ chiral catalysts to achieve high levels of enantioselectivity. Molecular modeling is essential for understanding how the substrate interacts with the catalyst to favor the formation of one stereoisomer over another.
These computational studies typically involve:
Docking Studies: Placing the substrate within the active site of the catalyst to identify plausible binding modes.
Quantum Mechanics/Molecular Mechanics (QM/MM): A hybrid method where the reactive core (e.g., the substrate and key parts of the catalyst) is treated with high-level quantum mechanics, and the surrounding environment is treated with more computationally efficient molecular mechanics.
Molecular Dynamics (MD) Simulations: Simulating the movement of the catalyst-substrate complex over time to understand its dynamic behavior and stability.
Such models can reveal crucial non-covalent interactions, like hydrogen bonding or steric hindrance, that dictate the stereochemical outcome. However, specific molecular modeling studies that detail the binding energies, interaction geometries, and dynamic behavior of (R)-Ethyl 2-bromohexanoate within a defined catalytic system are not currently available in published research.
Future Directions and Emerging Research Areas
Development of Novel Catalytic Systems for Enantioselective Transformations
The generation and transformation of chiral molecules with high enantioselectivity are central to modern organic synthesis. For (R)-Ethyl 2-bromohexanoate, future research will likely concentrate on creating novel catalytic systems that offer enhanced efficiency, selectivity, and broader substrate scope for its transformations.
One promising avenue is the exploration of cooperative catalysis, where both a chiral and an achiral catalyst work in concert. This approach has been shown to enhance reaction rates and, in many cases, improve enantioselectivity. harvard.edu The development of new hydrogen-bond donor catalysts is another area of intense research. These catalysts can selectively stabilize enantiodetermining transition states through non-covalent interactions, leading to high levels of asymmetric induction. harvard.edu
Furthermore, the design of modular catalysts, such as the combination of an iridium catalyst with a chiral phosphorus ligand, allows for the rapid construction of libraries of chiral compounds. This strategy, which has proven effective in enantioselective C–H activation, could be adapted for transformations involving the stereocenter of (R)-Ethyl 2-bromohexanoate. researchgate.net The use of metal-catalyzed protocols, for instance, employing copper(I)-bisoxazoline complexes, has been successful in the enantioselective α-arylation of various carbonyl compounds. princeton.edu Adapting such systems for the direct, enantioselective functionalization of α-bromo esters like (R)-Ethyl 2-bromohexanoate represents a significant future direction.
| Catalyst System Type | Potential Transformation | Key Advantages |
| Cooperative H-bond Donors | Enantioselective nucleophilic substitution | Enhanced reaction rates and enantioselectivity harvard.edu |
| Modular Iridium Complexes | Asymmetric C-H functionalization | High reactivity and enantioselectivity, catalyst tunability researchgate.net |
| Copper(I)-Bisoxazoline | Enantioselective α-arylation/alkylation | Access to enolizable benzylic stereocenters under mild conditions princeton.edu |
| Chiral Lewis Bases | Formal [4+2] cycloadditions | Efficient stereocontrol, access to complex heterocyclic structures msu.edu |
Green Chemistry Approaches in the Synthesis and Application of (R)-Ethyl 2-bromohexanoate
The principles of green chemistry are increasingly influencing the design of synthetic routes. For (R)-Ethyl 2-bromohexanoate, this translates to developing more environmentally benign methods for its synthesis and subsequent use, focusing on reducing waste, using safer reagents, and improving energy efficiency.
Future research will likely emphasize the use of biocatalysis or biodegradable catalysts to minimize environmental impact. The application of mass-based reaction metrics, such as Atom Economy (AE), Reaction Mass Efficiency (RME), and Process Mass Intensity (PMI), will be crucial in evaluating and optimizing the "greenness" of synthetic processes involving this compound. whiterose.ac.uk
The exploration of alternative, sustainable solvents and reaction conditions is another key aspect. For instance, replacing traditional volatile organic solvents with safer alternatives or employing solvent-free conditions, where possible, will be a priority. whiterose.ac.ukresearchgate.net An example of a greener approach in a related synthesis is the use of infrared irradiation to promote multicomponent reactions, which can lead to higher yields and shorter reaction times under non-hazardous conditions. scielo.org.mx
| Green Chemistry Principle | Application to (R)-Ethyl 2-bromohexanoate | Potential Benefit |
| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials. | Reduction of chemical waste. |
| Use of Safer Chemicals | Replacing hazardous reagents and solvents with greener alternatives. | Improved safety and reduced environmental impact. |
| Design for Energy Efficiency | Employing energy-efficient methods like catalysis and microwave or infrared irradiation. scielo.org.mx | Lower energy consumption and reduced costs. |
| Waste Prevention | Optimizing reactions to minimize the formation of byproducts. | Less pollution and more sustainable processes. |
Integration into Multicomponent Reactions and Cascade Processes for Complex Molecular Architectures
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, offer a powerful strategy for building molecular complexity efficiently. nih.gov Similarly, cascade reactions, which involve a series of intramolecular transformations, allow for the rapid construction of intricate polycyclic systems from simple precursors. 20.210.105arkat-usa.org
The integration of (R)-Ethyl 2-bromohexanoate as a chiral building block in these sophisticated reaction sequences is a promising area for future research. Its reactive C-Br bond and ester functionality make it a suitable candidate for participating in various bond-forming events. For example, it could serve as an electrophilic partner in MCRs like the Ugi or Passerini reactions, introducing a chiral hexanoate (B1226103) moiety into the final product. researchgate.netnih.gov
In cascade reactions, (R)-Ethyl 2-bromohexanoate could be used to initiate a sequence of cyclizations or rearrangements, leading to the stereocontrolled synthesis of complex natural products or pharmaceutically relevant scaffolds. 20.210.105arkat-usa.org The development of novel cascade processes that incorporate this chiral halide will enable the efficient assembly of molecules with multiple stereogenic centers in a single synthetic operation.
| Reaction Type | Role of (R)-Ethyl 2-bromohexanoate | Potential Outcome |
| Ugi Multicomponent Reaction | As a potential precursor to one of the four components (e.g., the carboxylic acid or isocyanide component after transformation). | Rapid synthesis of diverse, chiral peptide-like structures. researchgate.net |
| Cascade Cyclizations | As an initiator or participant in a series of ring-forming reactions. | Efficient construction of complex polycyclic molecules with defined stereochemistry. 20.210.105arkat-usa.org |
| Michael-Initiated Ring Closure | As a precursor to a Michael acceptor or donor. | Stereoselective formation of carbocyclic and heterocyclic rings. |
| One-Pot Condensation Cascades | As a reactant in a sequence of condensation and cyclization steps. | Facile synthesis of functionalized heterocycles like pyrans or dihydropyridines. scielo.org.mxresearchgate.net |
Q & A
Q. Basic
- Ventilation : Use fume hoods to avoid inhalation of volatile bromoester.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
